molecular formula C12H19N3 B2440411 1-(cyclopropylmethyl)-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole CAS No. 2044713-60-0

1-(cyclopropylmethyl)-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole

Cat. No. B2440411
CAS RN: 2044713-60-0
M. Wt: 205.305
InChI Key: FVOXWCLJSGPPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclopropylmethyl)-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole (CPM-DMAI) is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a member of the imidazole class of compounds, which are known to have a wide range of biological activities.

Scientific Research Applications

  • Synthesis and Characterization :

    • Imidazole derivatives have been synthesized through various methods, demonstrating their potential in chemical synthesis. For instance, Shestakov et al. (2011) discussed the synthesis of derivatives of 2-aminoimidazole and 2-iminoimidazolidine, highlighting the versatility of imidazole compounds in chemical synthesis (Shestakov et al., 2011).
    • Rajkumar et al. (2014) achieved the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, showcasing the diverse chemical structures that can be achieved with imidazole derivatives (Rajkumar et al., 2014).
  • Biological and Pharmacological Studies :

    • Imidazole derivatives have been explored for their potential biological and pharmacological applications. For example, Kazuta et al. (2003) studied cyclopropane-based conformational restriction of histamine, revealing the significance of structural modifications in imidazole compounds for biological activity (Kazuta et al., 2003).
    • In another study, Ran et al. (2015) synthesized 1,2,4,5-tetrasubstituted imidazole derivatives and assessed their local anesthetic effect, indicating the potential medical applications of such compounds (Ran et al., 2015).
  • Material Science and Supramolecular Chemistry :

    • Imidazole derivatives have also been used in the development of materials and supramolecular structures. Liu et al. (2018) discussed the synthesis of metal–organic frameworks (MOFs) using 1H-imidazol-4-yl-containing ligands, demonstrating their utility in material science (Liu et al., 2018).
  • Spectroscopic Analysis and Molecular Docking :

    • Spectroscopic methods and molecular docking have been applied to study imidazole derivatives. Thomas et al. (2018) performed a comprehensive spectroscopic analysis and molecular docking of two imidazole derivatives, showcasing the methods used to investigate these compounds' properties (Thomas et al., 2018).

properties

IUPAC Name

1-(cyclopropylmethyl)-2-(3,3-dimethylazetidin-2-yl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-12(2)8-14-10(12)11-13-5-6-15(11)7-9-3-4-9/h5-6,9-10,14H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOXWCLJSGPPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1C2=NC=CN2CC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2044713-60-0
Record name 1-(cyclopropylmethyl)-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.